2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
CAS No.: 1339865-89-2
Cat. No.: VC2859418
Molecular Formula: C6H5F3N2O3
Molecular Weight: 210.11 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid - 1339865-89-2](/images/structure/VC2859418.png)
Specification
CAS No. | 1339865-89-2 |
---|---|
Molecular Formula | C6H5F3N2O3 |
Molecular Weight | 210.11 g/mol |
IUPAC Name | 2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C6H5F3N2O3/c7-6(8,9)3-1-4(12)11(10-3)2-5(13)14/h1-2H2,(H,13,14) |
Standard InChI Key | WNTKZYSMPROLOZ-UHFFFAOYSA-N |
SMILES | C1C(=NN(C1=O)CC(=O)O)C(F)(F)F |
Canonical SMILES | C1C(=NN(C1=O)CC(=O)O)C(F)(F)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid features a 4,5-dihydro-1H-pyrazolone core substituted with a trifluoromethyl group at position 3 and an acetic acid moiety attached to the nitrogen at position 1. This compound belongs to the broader class of trifluoromethylated pyrazole derivatives, which have gained significant attention in medicinal chemistry and agrochemical research.
The structural components of this compound can be broken down as follows:
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A 5-oxo-4,5-dihydro-1H-pyrazole core (pyrazolone)
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A trifluoromethyl (CF₃) substituent at position 3 of the pyrazole ring
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An acetic acid (-CH₂COOH) group attached to the N-1 position
Comparative Analysis with Similar Compounds
A closer analog is 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS: 1094269-98-3) , which differs only in having a methyl group at position 3 instead of the trifluoromethyl group in our target compound.
Table 1: Structural Comparison of Related Compounds
Physicochemical Properties
Based on the structure and comparisons with similar compounds, 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid likely exhibits the following physicochemical properties:
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Moderate water solubility due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (trifluoromethyl) groups
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Acidic character resulting from the carboxylic acid functional group
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Potential for hydrogen bonding through the carbonyl groups and the acidic proton
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Enhanced lipophilicity compared to its methyl analog due to the trifluoromethyl substituent
Synthetic Approaches and Methods
Key Synthetic Intermediates
Based on the synthetic approach for similar compounds, the following intermediates might be involved in the synthesis:
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3-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivatives
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Appropriately protected acetic acid derivatives for N-alkylation
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Potentially, thiocarboxyamide intermediates similar to those described in the Bonacorso et al. study
Table 2: Relevant Synthetic Conditions Based on Similar Compounds
Reaction Mechanisms
The synthesis of the target compound likely involves nucleophilic addition-elimination mechanisms similar to those observed in the formation of related trifluoromethylated pyrazoles. The N-alkylation step would involve nucleophilic substitution at the nitrogen of the pyrazole ring, while any dehydration steps would proceed via acid-catalyzed elimination mechanisms .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum would likely show:
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A singlet for the -CH₂- protons adjacent to the carboxylic acid group (approximately δ 4.0-4.5 ppm)
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A singlet for the -CH₂- protons of the pyrazole ring (approximately δ 2.5-3.0 ppm)
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A broad singlet for the carboxylic acid proton (approximately δ 10-12 ppm)
The ¹³C-NMR spectrum would likely display signals for:
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Carbonyl carbons of the pyrazolone and carboxylic acid groups (approximately δ 165-175 ppm)
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The carbon bearing the trifluoromethyl group (approximately δ 140-150 ppm)
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The trifluoromethyl carbon (quartet due to C-F coupling, approximately δ 120-125 ppm)
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Methylene carbons (approximately δ 30-50 ppm)
Infrared (IR) Spectroscopy
Expected IR absorption bands:
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O-H stretching of carboxylic acid (3300-2500 cm⁻¹, broad)
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C=O stretching of carboxylic acid (1700-1725 cm⁻¹)
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C=O stretching of pyrazolone (1650-1700 cm⁻¹)
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C-F stretching (1000-1350 cm⁻¹)
Comparative Analysis with Structural Analogs
Structural Variations and Impact
Table 3: Comparison of Structural Features and Their Potential Impact
Physicochemical Property Comparison
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient and scalable synthetic routes specifically tailored for 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid, potentially drawing inspiration from the methodologies described for related compounds by Bonacorso et al.
Structural Modifications
Systematic exploration of structural modifications could yield valuable structure-activity relationship data:
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Variation of the acetic acid chain length
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Introduction of additional substituents on the pyrazole ring
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Formation of esters, amides, or other carboxylic acid derivatives
Biological Evaluation
Comprehensive biological screening of 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid could reveal potential therapeutic applications, particularly given the established bioactivity of related trifluoromethylated heterocycles.
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